

A Comprehensive Guide to the Characterization of 2-Methylphenyl 4-methylbenzoate

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Compound of Interest

Compound Name: 2-Methylphenyl 4-methylbenzoate

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Introduction: Understanding the Structural Nuances of 2-Methylphenyl 4-methylbenzoate

2-Methylphenyl 4-methylbenzoate (C₁₅H₁₄O₂) is an aromatic ester that, while not as commonly discussed as some of its isomers, presents an interesting case study in the influence of substituent position on molecular properties.[1][2] Its structure, featuring a methyl group on both the phenyl and benzoate moieties, offers a unique steric and electronic profile compared to its structural isomers, 3-methylphenyl 4-methylbenzoate and 4-methylphenyl 4-methylbenzoate.[1] Understanding these subtle differences is crucial for applications where molecular packing, conformation, and reactivity are key parameters.

This guide will provide a comprehensive characterization of **2-Methylphenyl 4-methylbenzoate**, offering a detailed analysis of its spectroscopic and structural features. We will also present a comparative analysis with its structural isomers to highlight the impact of methyl group placement on their respective analytical data.

Synthesis of 2-Methylphenyl 4-methylbenzoate via Schotten-Baumann Reaction

The synthesis of **2-Methylphenyl 4-methylbenzoate** is readily achieved through the Schotten-Baumann reaction, a robust and widely used method for the acylation of alcohols and phenols. [3][4][5][6][7] This reaction involves the treatment of a phenol (in this case, o-cresol) with an acyl chloride (p-toluoyl chloride) in the presence of an aqueous base, typically sodium hydroxide.

The base serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3]

A schematic overview of the Schotten-Baumann synthesis of **2-Methylphenyl 4-methylbenzoate**.

Detailed Experimental Protocol

Materials:

- o-Cresol
- p-Toluoyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol (for recrystallization)

Procedure:

- In a flask equipped with a magnetic stirrer, dissolve o-cresol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

- To this solution, add p-toluoyl chloride (1.1 eq) dropwise with vigorous stirring at room temperature.
- Continue stirring for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, transfer the mixture to a separatory funnel and extract with dichloromethane.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2-Methylphenyl 4-methylbenzoate** by recrystallization from ethanol.

Comprehensive Characterization Data

A thorough characterization of **2-Methylphenyl 4-methylbenzoate** involves a combination of spectroscopic and analytical techniques to confirm its identity, purity, and structural features.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ O ₂	[2]
Molecular Weight	226.27 g/mol	[2]
Appearance	Colorless crystals	[1]

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of **2-Methylphenyl 4-methylbenzoate** is expected to show distinct signals for the aromatic and methyl protons. The protons on the 4-methylbenzoate ring will likely appear as two doublets, characteristic of a para-substituted

system. The protons on the 2-methylphenyl ring will exhibit a more complex splitting pattern due to the ortho-methyl group. The two methyl groups will appear as singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. For **2-Methylphenyl 4-methylbenzoate**, a total of 15 distinct carbon signals are expected. The carbonyl carbon of the ester will appear at the most downfield chemical shift.

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Methylphenyl 4-methylbenzoate** will be dominated by strong absorptions characteristic of the ester functional group.

Key IR Absorptions:

- C=O Stretch: A strong absorption band is expected in the region of 1730-1715 cm⁻¹, characteristic of an aromatic ester carbonyl group.[8]
- C-O Stretch: Two distinct C-O stretching bands are anticipated in the 1300-1000 cm⁻¹ region.[9][10]
- Aromatic C-H Stretch: Weaker absorptions above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.
- Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic rings.[11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Methylphenyl 4-methylbenzoate**, electron ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 226.

Expected Fragmentation Pattern:

The fragmentation of aryl benzoates is often characterized by cleavage of the ester bond. Key fragment ions for **2-Methylphenyl 4-methylbenzoate** would likely include:

- m/z 119: Corresponding to the [CH₃C₆H₄CO]⁺ ion (p-toluoyl cation).

- m/z 91: A fragment arising from the p-toluoyl cation, corresponding to the tropylium ion $[C_7H_7]^+$.
- m/z 107: Corresponding to the $[CH_3C_6H_4O]^+$ ion.

A simplified representation of the expected mass spectral fragmentation of **2-Methylphenyl 4-methylbenzoate**.

Crystallographic Data

The crystal structure of **2-Methylphenyl 4-methylbenzoate** has been determined by X-ray diffraction.^[1] Key structural features include:

- Crystal System: Monoclinic^[1]
- Space Group: $P2_1/c$ ^[1]

A significant feature of the molecular conformation is the dihedral angle between the two aromatic rings, which is reported to be $73.04(8)^\circ$.^[1] This twist is a result of steric hindrance between the ester linkage and the ortho-methyl group.

Comparative Analysis with Structural Isomers

The position of the methyl group on the phenyl ring significantly influences the properties of methylphenyl 4-methylbenzoates. A comparison of **2-Methylphenyl 4-methylbenzoate** with its 3- and 4-isomers reveals these differences.

Compound	Dihedral Angle Between Rings	Key Differentiating Feature
2-Methylphenyl 4-methylbenzoate	73.04(8)° ^[1]	The ortho-methyl group causes significant steric hindrance, leading to a larger dihedral angle.
3-Methylphenyl 4-methylbenzoate	56.82(7)° ^[1]	The meta-methyl group has a smaller steric influence on the conformation.
4-Methylphenyl 4-methylbenzoate	63.57(5)° ^{[1][12][13]}	The para-methyl group has minimal steric impact on the dihedral angle.

These structural differences will manifest in their respective spectroscopic data, particularly in the ¹H NMR spectra where the chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

Conclusion

This guide has provided a comprehensive overview of the characterization of **2-Methylphenyl 4-methylbenzoate**, from its synthesis to its detailed spectroscopic and structural analysis. By understanding its unique properties in comparison to its structural isomers, researchers can make more informed decisions in their experimental designs and interpretations. The provided protocols offer a reliable foundation for the synthesis and characterization of this and similar aryl benzoate compounds.

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